molecular formula C14H18S B14395520 Benzene, (1-octynylthio)- CAS No. 87742-51-6

Benzene, (1-octynylthio)-

Cat. No.: B14395520
CAS No.: 87742-51-6
M. Wt: 218.36 g/mol
InChI Key: FHDMXFPRTWCQQJ-UHFFFAOYSA-N
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Description

Benzene, (1-octynylthio)- is an organic compound that features a benzene ring substituted with a 1-octynylthio group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (1-octynylthio)- typically involves the reaction of benzene with 1-octynylthiol. This reaction can be facilitated by the presence of a catalyst, such as a Lewis acid, which helps in the formation of the thioether linkage between the benzene ring and the 1-octynyl group.

Industrial Production Methods

Industrial production of Benzene, (1-octynylthio)- may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-octynylthio)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether group to a thiol or a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the benzene ring.

Scientific Research Applications

Benzene, (1-octynylthio)- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, (1-octynylthio)- involves its interaction with molecular targets through its aromatic ring and thioether group. The benzene ring can participate in π-π interactions, while the thioether group can form hydrogen bonds or coordinate with metal ions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (1-octynyl)-: Similar structure but lacks the thioether group.

    Benzene, (1-octylthio)-: Similar structure but has a saturated alkyl chain instead of an alkyne.

    Thiophenol: Contains a thiol group attached directly to the benzene ring.

Uniqueness

Benzene, (1-octynylthio)- is unique due to the presence of both an aromatic ring and an alkyne-thioether group

Properties

CAS No.

87742-51-6

Molecular Formula

C14H18S

Molecular Weight

218.36 g/mol

IUPAC Name

oct-1-ynylsulfanylbenzene

InChI

InChI=1S/C14H18S/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14/h7-9,11-12H,2-6H2,1H3

InChI Key

FHDMXFPRTWCQQJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CSC1=CC=CC=C1

Origin of Product

United States

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